

S55746 fluorescence polarization binding assay

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Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

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Quantitative Binding Profile of S55746

Parameter	BCL-2	BCL-XL	MCL-1	BFL-1	Assay Type
Affinity (K_i/K_D)	1.3 nM (K_i)	5.2E-07 M (K_i)	4.3% @ 30 μ M*	7.4% @ 5 μ M*	Fluorescence Polarization (FP)
Selectivity (BCL-2/BCL-XL)	~400- fold	-	-	-	Calculated from FP K_i
Enthalpic Efficiency	0.83	-	-	-	Isothermal Titration Calorimetry (ITC)

*Values indicate percent inhibition at the specified concentration, demonstrating no significant binding. [1]

Application Note & Protocol: S55746 FP Binding Assay

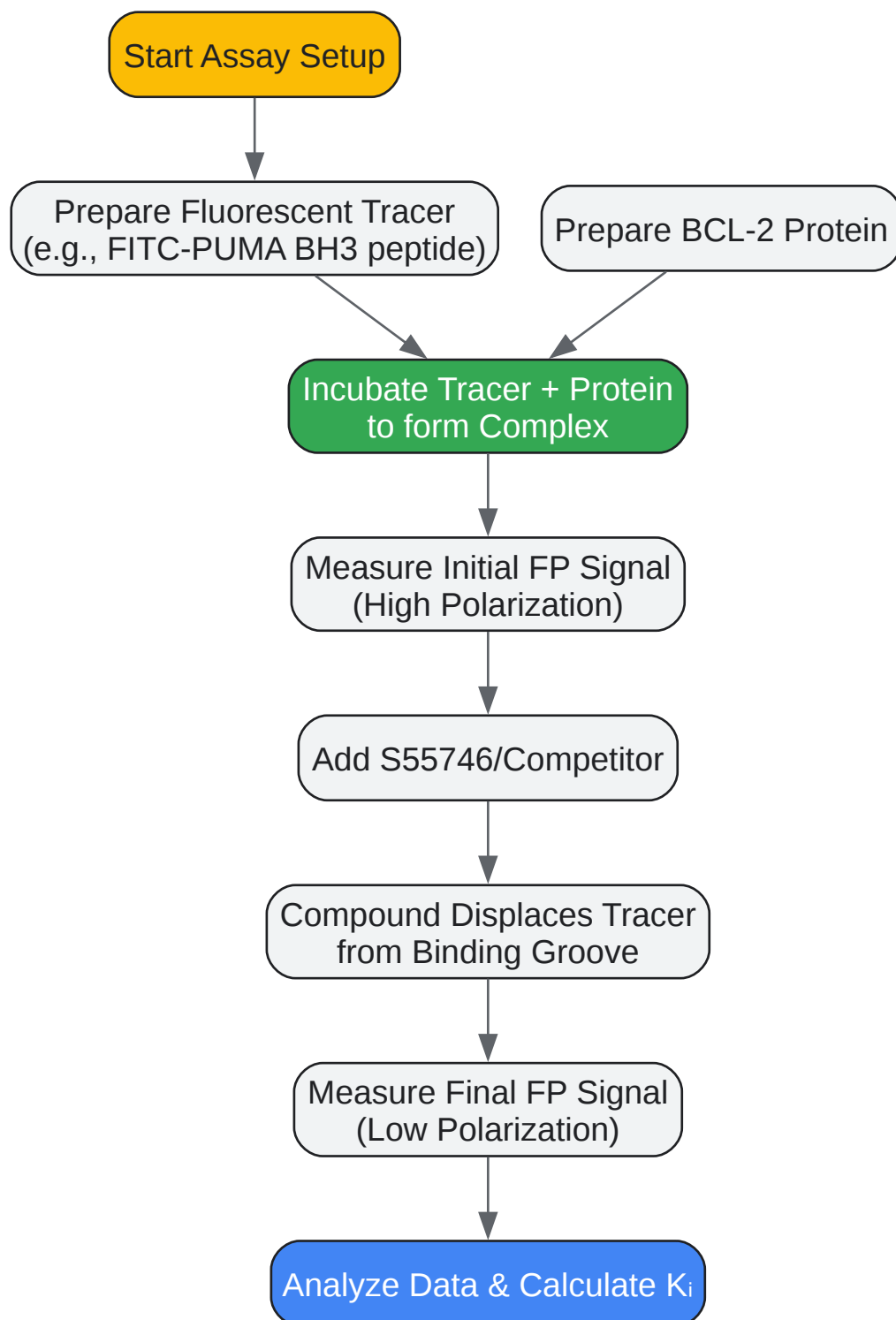
Introduction

The fluorescence polarization (FP) assay is a robust, homogeneous technique ideal for quantifying the binding affinity and selectivity of BH3-mimetic drugs like **S55746** against BCL-2 family proteins. This

protocol details the methodology used to characterize **S55746**, a novel, orally active BCL-2 selective inhibitor, which demonstrates potent, nanomolar-level affinity for BCL-2 while sparing BCL-XL, MCL-1, and BFL-1, thereby avoiding on-target thrombocytopenia. [1] [2]

Experimental Design and Workflow

The FP assay measures the change in molecular rotation of a fluorescent tracer upon binding to a larger protein. The binding of **S55746** to BCL-2 displaces the tracer, leading to a measurable decrease in polarization. [3] The following diagram illustrates the core principle and workflow of the competitive FP binding assay:



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Materials and Reagents

- **Purified Proteins:** Recombinant human BCL-2, BCL-XL, MCL-1, and BFL-1. Use highly purified protein preps to minimize light scattering. [4] [1]
- **Fluorescent Tracer:** A peptide corresponding to the BH3 domain of **PUMA**, labeled with a fluorophore such as Fluorescein (FITC). The tracer must be >90% labeled. [4] [1]
- **Test Compound:** **S55746**, and reference controls (e.g., ABT-199/Venetoclax, ABT-263/Navitoclax). [1]
- **Assay Buffer:** A suitable buffer (e.g., PBS, pH 7.4). **Minimize the use of bovine serum albumin (BSA)** as it may bind the fluorophore and increase background polarization; consider alternatives like bovine gamma globulin (BGG). [4]
- **Equipment:** A microplate reader capable of fluorescence polarization detection (e.g., PHERAstar FSX) equipped with appropriate polarizers and a 485 nm excitation/535 nm emission filter set for FITC. [3]

Step-by-Step Protocol

Step 1: Determine Optimal Tracer and Protein Concentrations [4]

- Perform a serial dilution of the fluorescent tracer (e.g., from 100 nM to 0.1 nM) in assay buffer to determine the lowest concentration that provides a signal-to-noise ratio of at least 10:1.
- Titrate the BCL-2 protein against a fixed, low concentration of tracer (ideally below its K_d). A good starting point is to titrate the protein from 4x K_d down.
- The optimal protein concentration is the lowest one that gives the maximum polarization signal (saturation), ensuring a strong assay window.

Step 2: Perform the Competitive Binding Assay [4] [1]

- Prepare a solution containing the pre-determined optimal concentrations of BCL-2 protein and tracer.
- Incubate with a serial dilution of **S55746** (typically from 10 μ M down to sub-nanomolar concentrations) in a low-binding, non-fluorescent microplate. Include controls for:
 - **Maximal Binding (Bo):** Tracer + Protein + DMSO.
 - **Minimal Binding (NSB):** Tracer only (no protein).
 - **Reference Inhibitor:** A known inhibitor (e.g., ABT-199) for validation.
- Allow the reaction to reach equilibrium (typically 30-120 minutes at room temperature, protected from light).

Step 3: Data Acquisition and Analysis [4] [3]

- Read the plate on the FP microplate reader. Measure the fluorescence intensities parallel ($F_{||}$) and perpendicular (F_{\perp}) to the excitation plane.

- Calculate the polarization (in millipolarization, mP) for each well using the formula: $mP = 1000 \times (F_{\parallel} - F_{\perp}) / (F_{\parallel} + F_{\perp})$
- Fit the dose-response data (mP vs. $\log[S55746]$) to a four-parameter logistic model to determine the IC_{50} value (concentration that displaces 50% of the tracer).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [Tracer]/K_d^{Tracer})$, where K_d^{Tracer} is the affinity of the tracer for BCL-2.

Data Interpretation and Troubleshooting

- **Expected Outcome:** **S55746** should show a potent IC_{50} in the low nanomolar range against BCL-2, translating to a K_i of ~ 1.3 nM, with significantly weaker activity against BCL-XL. [1]
- **Troubleshooting High Background:**
 - **Cause:** Buffer autofluorescence or impurities in protein preps. [4]
 - **Solution:** Ensure buffer purity and use high-quality, purified proteins. Subtract buffer-only background signals.
- **Troubleshooting Low Assay Window:**
 - **Cause:** Tracer concentration too high or protein concentration too low. [4]
 - **Solution:** Re-optimize tracer and protein concentrations as in Step 1. Ensure the tracer's mP value when unbound is close to that of the free fluorophore. [4]

Complementary Assays for Validation

- **Cell-Based Efficacy:** Assess **S55746**'s functional activity in BCL-2-dependent cell lines (e.g., RS4;11). The IC_{50} for cell death should align with its binding affinity (e.g., 71.6 nM in RS4;11 cells). [1]
- **Co-immunoprecipitation (Co-IP):** Confirm target engagement in cells by demonstrating that **S55746** disrupts the BCL-2/BAX complex in a dose-dependent manner. [1]
- **Alternative Biophysical Assays:** Use **Surface Plasmon Resonance (SPR)** or **Isothermal Titration Calorimetry (ITC)** to obtain direct binding affinity (K_D) and thermodynamic profiles, which should corroborate FP findings. [1]

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